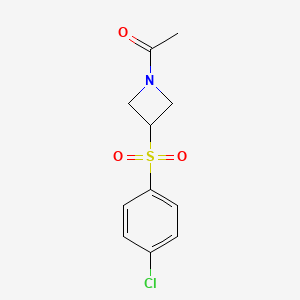

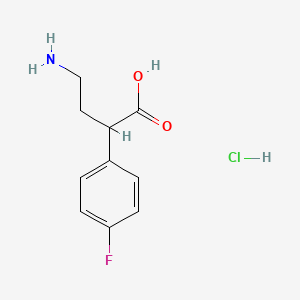

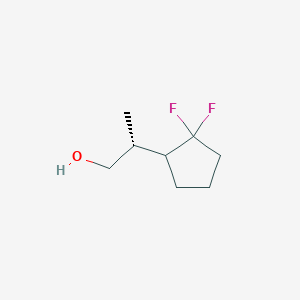

![molecular formula C14H13NO3 B2541491 6-Methyl-3-[(4-methylanilino)methylidene]pyran-2,4-dione CAS No. 160757-45-9](/img/structure/B2541491.png)

6-Methyl-3-[(4-methylanilino)methylidene]pyran-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "6-Methyl-3-[(4-methylanilino)methylidene]pyran-2,4-dione" is a derivative of pyran-2,4-dione, which is a class of compounds known for their diverse biological activities and chemical properties. The structural motif of pyran-2,4-dione is characterized by a six-membered ring containing an oxygen atom and two carbonyl groups. The presence of the methyl and methylanilino substituents suggests potential for varied chemical reactivity and biological function.

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions. For instance, the synthesis of 6-Methyl-3-benzylidene-5,6-dihydropyran-2,4-diones is achieved through Knoevenagel condensation with an arylaldehyde followed by recrystallization . Similarly, anilinomethylene derivatives are prepared by condensation of dihydropyran diones with substituted anilines and ethyl orthoformate . These methods indicate that the synthesis of the compound would likely involve a similar condensation strategy, possibly with a methylaniline derivative as a starting material.

Molecular Structure Analysis

The molecular structure of pyran-2,4-dione derivatives is often characterized by the presence of keto-enamine tautomers, as seen in the solid-state structure of a related compound . The planarity of the pyran ring and the entire molecule is a common feature, which is attributed to resonance effects that also lead to bond length averaging between single and double bonds . Intramolecular hydrogen bonding is another characteristic that can influence the molecular conformation and stability .

Chemical Reactions Analysis

Pyran-2,4-dione derivatives undergo various chemical reactions, including conjugate additions and hetero Diels-Alder reactions, with observed diastereoselectivities . The reactivity of these compounds can be further modified by introducing different substituents, which can lead to the formation of novel compounds with potential biological activities . The presence of an anilino group in the compound of interest suggests that it may also participate in similar reactions, potentially leading to a diverse array of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyran-2,4-dione derivatives are influenced by their molecular structure. The planarity and resonance within the molecule can affect its electronic properties and reactivity . The introduction of substituents like methyl and anilino groups can alter the compound's hydrophobicity, acidity, and potential for forming intramolecular and intermolecular interactions . These properties are crucial in determining the compound's behavior in chemical reactions and its potential applications in various fields, including medicinal chemistry.

Relevant Case Studies

Case studies involving pyran-2,4-dione derivatives often focus on their biological activities. For example, anilinomethylene derivatives have been tested for fungicidal activity against a range of fungi, showing some efficacy . The fluorescence properties of certain pyridinone compounds, which are structurally related to pyran-2,4-diones, have been explored for use as probes in biological pathways . These studies highlight the importance of understanding the chemical properties of these compounds to harness their potential in practical applications.

Scientific Research Applications

Microwave-Assisted Synthesis

Microwave dielectric heating, combined with fractional product distillation, has been employed for the rapid preparation of pyranoquinolines, showcasing the efficiency of microwave-assisted synthesis techniques (Razzaq & Kappe, 2007). Similarly, microwave irradiation has facilitated the fast and efficient synthesis of cytotoxic dehydroacetic acid enamines, highlighting the method's potential for producing natural antiproliferative products (Seijas et al., 2014).

Cytotoxic and Antioxidant Activities

Studies have identified cytotoxic pyrano[4,3-c][2]benzopyran-1,6-dione and furo[3,2-c]pyran-4-one derivatives from Phellinus igniarius, which exhibit selective cytotoxicity against human cancer cell lines, indicating their potential in cancer therapy (Mo et al., 2004). Another study synthesized β-lapachone derivatives, testing them in tumor models to identify compounds more potent than naturally occurring derivatives (Schaffner-Sabba et al., 1984).

Structural Analysis

Research on 3-[1-(Ethylamino)ethylidene]-6-methyl-3H-pyran-2,4-dione revealed its keto-enamine tautomeric structure in the solid state, supported by spectroscopic methods including IR and NMR, providing insights into the compound's chemical behavior (Xiao et al., 1993).

Synthesis of Derivatives

Efficient synthesis methods have been developed for pyranochromene derivatives using ZnO nanoparticles, demonstrating the advantages of solvent-free conditions for environmental safety and operational simplicity (Anaraki‐Ardakani, 2017). Another study focused on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, showing potent cytotoxic properties against various cancer cell lines, indicating their potential as therapeutic agents (Deady et al., 2003).

properties

IUPAC Name |

4-hydroxy-6-methyl-3-[(4-methylphenyl)iminomethyl]pyran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-9-3-5-11(6-4-9)15-8-12-13(16)7-10(2)18-14(12)17/h3-8,16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNBSYRCYJIKQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=CC2=C(C=C(OC2=O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-3-[(4-methylanilino)methylidene]pyran-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenoxy-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2541408.png)

![4-(Oxolane-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2541413.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2541425.png)

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2541428.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2541431.png)